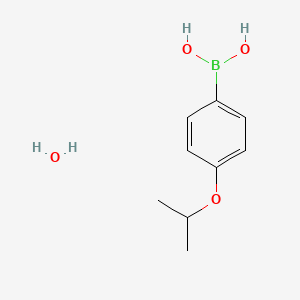

4-イソプロポキシフェニルボロン酸一水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

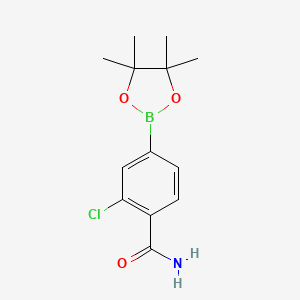

説明

4-Isopropoxyphenylboronic acid, hydrate is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy and palladium-catalyzed oxidative cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-Isopropoxyphenylboronic acid, hydrate involves several processes. It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 4-Isopropoxyphenylboronic acid, hydrate is C9H13BO3.H2O . The molecular weight is 198.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxyphenylboronic acid, hydrate include a molecular weight of 180.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid in form .科学的研究の応用

C9H13BO3.H2OC_9H_{13}BO_3.H_2OC9H13BO3.H2O

および分子量は198.03 .糖ポルフィリン誘導体の合成

この化合物は、マイクロ波照射によるクリックケミストリーを用いた糖ポルフィリン誘導体の合成における反応剤として用いられます . これらの誘導体は、インビトロでの光細胞毒性を示しており、光線力学療法への応用の可能性があります .

パラジウム触媒酸化クロスカップリング反応

4-イソプロポキシフェニルボロン酸一水和物は、パラジウム触媒酸化クロスカップリング反応に用いられます . このタイプの反応は、医薬品やポリマーなどの多くの複雑な有機化合物の合成において重要なステップです .

ルテニウム触媒水素化反応

この化合物は、ルテニウム触媒水素化反応にも用いられます . これらの反応は、燃料、医薬品、材料などの幅広い化学物質の製造において重要です .

安全性および取扱

この化合物は、皮膚刺激を引き起こすことが知られており、摂取すると有害であり、呼吸器刺激を引き起こす可能性があります . この化合物の粉塵/煙/ガス/ミスト/蒸気/スプレーを吸い込まないようにしてください

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to undergo nucleophilic addition reactions with water to form hydrates . This reaction is usually slow under neutral conditions but can be significantly increased through the addition of an acid or base as a catalyst .

Biochemical Pathways

It has been used as a reactant in various chemical reactions, including microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives, palladium-catalyzed oxidative cross-coupling reactions, and ruthenium-catalyzed hydrogenation reactions .

Pharmacokinetics

The properties of boronic acids, in general, suggest that they are readily absorbed and distributed in the body due to their small size and polarity .

Result of Action

It has been used as a reactant in the synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy .

Action Environment

The action of 4-Isopropoxyphenylboronic acid, hydrate can be influenced by various environmental factors. For instance, the rate of its reaction with water to form a hydrate can be significantly increased in the presence of an acid or base . Additionally, the stability of boronic acids can be affected by factors such as temperature, pH, and the presence of other reactive species .

Safety and Hazards

4-Isopropoxyphenylboronic acid, hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including 4-Isopropoxyphenylboronic acid, hydrate, may have promising applications in medicinal chemistry in the future .

特性

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 |

Source

|

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-64-2 |

Source

|

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)